3,5-dimethyl-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)isoxazole-4-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Triazoles are a class of heterocyclic compounds that contain a five-membered aromatic ring with two carbon atoms and three nitrogen atoms . They are known for their versatile biological activities and are present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular .
Molecular Structure Analysis
Triazole compounds contain a five-membered aromatic azole chain with two carbon and three nitrogen atoms . This allows them to readily bind in the biological system with a variety of enzymes and receptors .Chemical Reactions Analysis
Triazole compounds are known for their ability to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .Scientific Research Applications
- Pyrazolines, a class of compounds to which this molecule belongs, have demonstrated antibacterial properties . Researchers have explored their potential in combating bacterial infections, making them promising candidates for novel antibiotics.
- The compound’s structure suggests it may also possess antifungal activity. Investigations into its effectiveness against fungal pathogens, such as Candida albicans and Rhizopus oryzae, could be valuable .
- Acetylcholinesterase (AChE) inhibition is relevant to neuroprotection. AChE inhibitors can enhance cholinergic neurotransmission and potentially mitigate neurodegenerative conditions. Investigating whether this compound affects AChE activity could be insightful .
Antibacterial Activity
Antifungal Properties
Neuroprotective Effects
Mechanism of Action
Target of Action
Similar compounds such as indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
It’s known that similar compounds, such as 1,2,4-triazole hybrids, have shown a range of biological activities, including antiviral, anti-inflammatory, and anticancer effects . These activities suggest that the compound may interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Compounds with similar structures, such as indole derivatives, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities . This suggests that the compound may affect a variety of biochemical pathways related to these activities.
Result of Action
Similar compounds, such as 1,2,4-triazole hybrids, have shown cytotoxic activities against tumor cell lines , suggesting that this compound may also have potential anticancer effects.
properties
IUPAC Name |
3,5-dimethyl-N-[1-phenyl-2-(triazol-2-yl)ethyl]-1,2-oxazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O3S/c1-11-15(12(2)23-18-11)24(21,22)19-14(10-20-16-8-9-17-20)13-6-4-3-5-7-13/h3-9,14,19H,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLCNNMVYCWHYRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)NC(CN2N=CC=N2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.